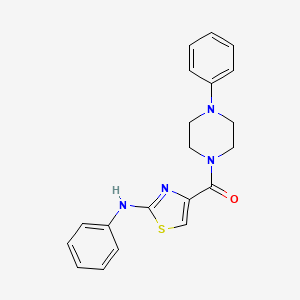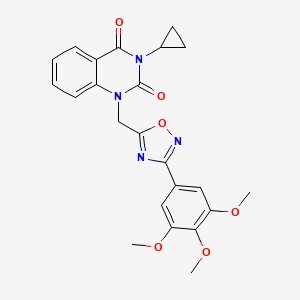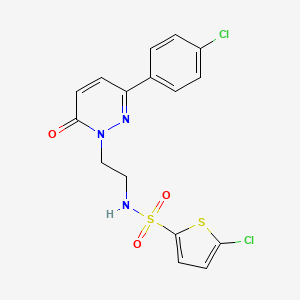
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves modified Mannich condensation reactions. For instance, a molecule with a piperidin-4-one core was synthesized using a Mannich condensation of dichlorobenzaldehyde, pentanone, and ammonium acetate in ethanol, yielding a pale yellow powder . This suggests that the synthesis of our compound of interest might also involve a Mannich reaction or a similar condensation reaction, possibly with different aldehydes, ketones, or amines to introduce the pyrimidine and thiazole components.
Molecular Structure Analysis
Piperidine rings in related compounds are known to adopt a chair conformation, which is a stable configuration for six-membered rings . The substituents on the piperidine ring are likely to be in an equatorial orientation to minimize steric hindrance. The presence of a pyrimidine and a thiazole ring in our compound of interest would contribute to the overall molecular geometry and could influence the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar molecules. For example, the presence of halogen atoms on the aromatic rings, as seen in the related compounds, can lead to restricted rotation and deshielding of protons in NMR studies . This could also affect the reactivity of the compound in substitution reactions, as halogens are good leaving groups. The compound's reactivity could further be influenced by the presence of oxime, sulfonyl, and methanone groups, as seen in the related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. The related compounds exhibit intermolecular hydrogen bonding and other non-covalent interactions, such as C-Cl...π and π...π interactions, which can stabilize the crystal structure . The thermal stability of these compounds is also noteworthy, with stability demonstrated over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, can be indicative of the compound's chemical stability and reactivity .
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Oxazolidinones Development : Oxazolidinones, including compounds with a piperazine derivative similar to the chemical , have shown potent antibacterial properties against gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and certain anaerobic organisms (Tucker et al., 1998).
Antimicrobial Applications
- Synthesis of Pyrimidinones and Oxazinones : A study synthesized various pyrimidinones and oxazinones, including derivatives related to the compound , displaying significant antimicrobial activities, comparable to standard antibiotics like streptomycin (Hossan et al., 2012).
- Antibacterial Activity of Piperidine Derivatives : Piperidine derivatives, structurally related to the compound, have been synthesized and tested for antibacterial activity against various bacterial and fungal strains (Prakash et al., 2013).
Pharmaceutical Research
- Development of Anticonvulsant Agents : The compound was part of a study exploring novel anticonvulsant drug candidates. A high-performance liquid chromatography (HPLC) method was developed for the determination of related substances in the anticonvulsant agent, demonstrating the compound's relevance in pharmaceutical research (Severina et al., 2021).
Organic Synthesis and Chemical Properties
- Synthesis of Chiral Oxazolopiperidone Lactams : The compound's structural similarity to oxazolopiperidone lactams, which are versatile intermediates for synthesizing piperidine-containing natural products, highlights its importance in organic synthesis (Escolano et al., 2006).
Propiedades
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKMMBCQQYTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
